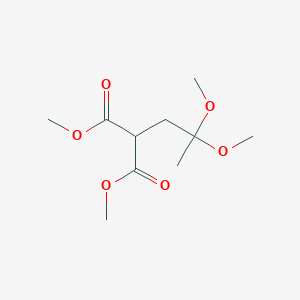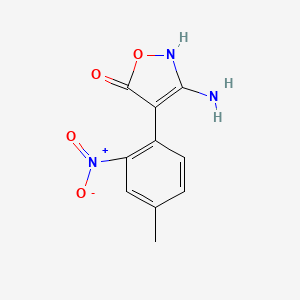![molecular formula C20H22N2O2 B14280811 Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]- CAS No. 124429-03-4](/img/structure/B14280811.png)
Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the reaction of 2-aminobenzonitrile with appropriate reagents to form the quinazoline core . For the specific compound 4-[2-(4-butoxyphenyl)ethoxy]-quinazoline, the synthesis may involve the reaction of 2-aminobenzonitrile with 4-butoxyphenylacetic acid under specific conditions .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs large-scale synthesis techniques, such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis . These methods are designed to optimize yield and purity while minimizing reaction times and costs.
Análisis De Reacciones Químicas
Types of Reactions
Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
Aplicaciones Científicas De Investigación
Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: Another diazanaphthalene with a similar bicyclic structure but different nitrogen atom positions.
Cinnoline: A benzodiazine with nitrogen atoms in different positions compared to quinazoline.
Phthalazine: Another benzodiazine with a different arrangement of nitrogen atoms.
Uniqueness
Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]- is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties. Its butoxyphenyl group, for example, may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets .
Propiedades
Número CAS |
124429-03-4 |
|---|---|
Fórmula molecular |
C20H22N2O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-[2-(4-butoxyphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C20H22N2O2/c1-2-3-13-23-17-10-8-16(9-11-17)12-14-24-20-18-6-4-5-7-19(18)21-15-22-20/h4-11,15H,2-3,12-14H2,1H3 |
Clave InChI |
KCNCAHUJDPRDKL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CCOC2=NC=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)
![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)

![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)
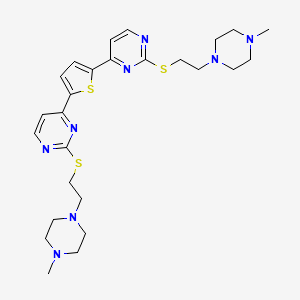

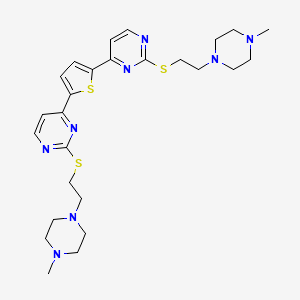
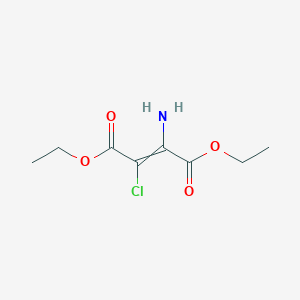
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
